
2-Aminocyclopentane-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminocyclopentane-1-carboximidamide is a synthetic compound with the molecular formula C₆H₁₃N₃.
Métodos De Preparación
The preparation of 2-Aminocyclopentane-1-carboximidamide involves several synthetic routes. One common method includes the use of cyclopentane ortho-anhydride as a raw material, which undergoes a reaction with hydrazine hydrate in a solvent for refluxing . The reaction conditions typically involve a molar ratio of cyclopentane ortho-anhydride to hydrazine hydrate of 1:1-2.5, with the reaction time ranging from 0.5 to 12 hours. After the reaction, the solvent is removed, and the product is dried to obtain this compound.
Análisis De Reacciones Químicas
2-Aminocyclopentane-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized to form corresponding imides or reduced to form amines. Substitution reactions can lead to the formation of various derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Aminocyclopentane-1-carboximidamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been investigated for its potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development . Additionally, the compound has applications in the industry, particularly in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 2-Aminocyclopentane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Aminocyclopentane-1-carboximidamide can be compared with other similar compounds, such as 2-aminocyclopentane-1-carboxylic acid and 2-aminocyclohexane-1-carboximidamide . These compounds share similar structural features but differ in their chemical properties and applications. For example, 2-aminocyclopentane-1-carboxylic acid is commonly used in peptide synthesis, while 2-aminocyclohexane-1-carboximidamide has applications in the development of new materials .
Conclusion
This compound is a versatile compound with a wide range of applications in various fields. Its unique properties and potential for chemical modifications make it a valuable tool for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C6H13N3 |
|---|---|
Peso molecular |
127.19 g/mol |
Nombre IUPAC |
2-aminocyclopentane-1-carboximidamide |
InChI |
InChI=1S/C6H13N3/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H3,8,9) |
Clave InChI |
VRENIHDHNCMYNP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)N)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B15274794.png)
![N-[(2-bromophenyl)methyl]pyridin-3-amine](/img/structure/B15274803.png)
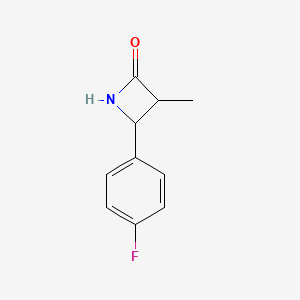
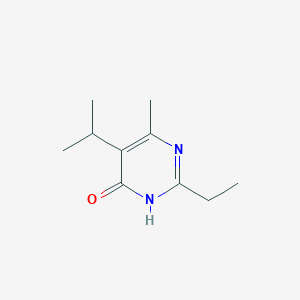
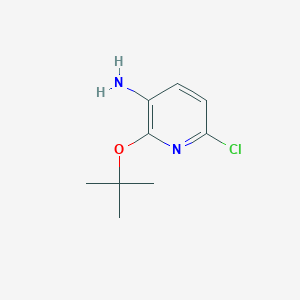
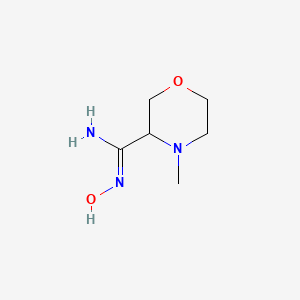
![4-[(3,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B15274839.png)
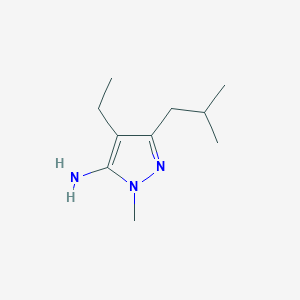
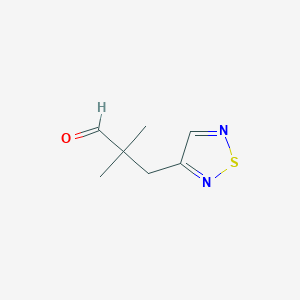
![1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B15274863.png)
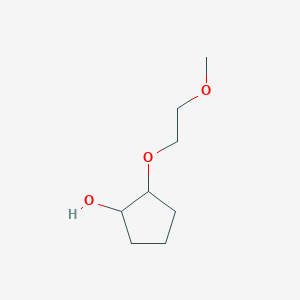
![(Cyclopropylmethyl)[(5-methylfuran-2-YL)methyl]amine](/img/structure/B15274879.png)
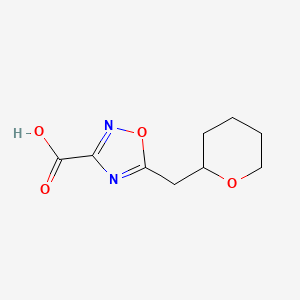
![2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid](/img/structure/B15274893.png)
